KIRA9

説明

特性

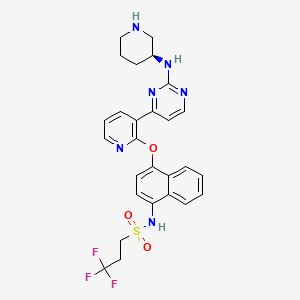

分子式 |

C27H27F3N6O3S |

|---|---|

分子量 |

572.6 g/mol |

IUPAC名 |

3,3,3-trifluoro-N-[4-[[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]-2-pyridinyl]oxy]naphthalen-1-yl]propane-1-sulfonamide |

InChI |

InChI=1S/C27H27F3N6O3S/c28-27(29,30)12-16-40(37,38)36-23-9-10-24(20-7-2-1-6-19(20)23)39-25-21(8-4-14-32-25)22-11-15-33-26(35-22)34-18-5-3-13-31-17-18/h1-2,4,6-11,14-15,18,31,36H,3,5,12-13,16-17H2,(H,33,34,35)/t18-/m0/s1 |

InChIキー |

HLEZGQAFDDCWDE-SFHVURJKSA-N |

異性体SMILES |

C1C[C@@H](CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |

正規SMILES |

C1CC(CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F |

製品の起源 |

United States |

準備方法

Naphthalene-Phenoxy-Pyridine Core

Step 1: Suzuki-Miyaura Coupling

A naphthalen-1-ol derivative is coupled with a bromopyridine boronic ester under palladium catalysis. For example:

- Reactants : 1-Naphthol and 3-bromo-2-iodopyridine.

- Conditions : PdCl₂(dppf)₂, K₃PO₄, dioxane/H₂O, 85°C, 16 hours.

- Yield : ~75%.

Step 2: Ullmann-Type Coupling

The phenoxy-pyridine intermediate is further functionalized via coupling with a halogenated pyrimidine:

2-Aminopyrimidine-Piperidine Subunit

Step 1: Protection of (3S)-Piperidin-3-amine

The chiral piperidine amine is protected using tert-butyloxycarbonyl (Boc) to prevent side reactions:

Step 2: Pyrimidine Ring Formation

A modified Pinner reaction forms the 2-aminopyrimidine core:

3,3,3-Trifluoropropane-1-sulfonamide Group

Step 1: Sulfonylation of 3,3,3-Trifluoropropylamine

The sulfonamide is prepared via reaction with sulfonyl chloride:

- Reactants : 3,3,3-Trifluoropropylamine + propane-1-sulfonyl chloride.

- Conditions : Et₃N, CH₂Cl₂, 0°C to 25°C.

- Yield : 68–72%.

Final Coupling and Deprotection

Coupling of Core and Piperidine-Pyrimidine Unit

Buchwald-Hartwig Amination

The naphthalene-phenoxy-pyridine core is coupled with the Boc-protected piperidine-pyrimidine intermediate:

Sulfonamide Installation

Nucleophilic Aromatic Substitution

The sulfonamide group is introduced via SNAr on a nitro-activated naphthalene derivative:

Boc Deprotection

Acid-Mediated Cleavage

The Boc group is removed using HCl in dioxane:

Optimization and Challenges

Chirality Control

The (3S)-piperidin-3-yl group requires asymmetric synthesis or resolution:

Solubility Issues

The naphthalene core’s hydrophobicity is mitigated using polar aprotic solvents (e.g., DMF, DMSO) during couplings.

Analytical Data

Table 1. Key Intermediates and Yields

| Intermediate | Reaction Type | Yield | Purity (HPLC) |

|---|---|---|---|

| Naphthalene-phenoxy-pyridine | Suzuki-Miyaura | 75% | >98% |

| Boc-piperidine-pyrimidine | Pinner reaction | 85% | >95% |

| Trifluoropropane-sulfonamide | Sulfonylation | 70% | >97% |

| Final coupled product | Buchwald-Hartwig | 60% | >98% |

Table 2. Reaction Conditions for Critical Steps

| Step | Catalyst/Reagent | Temperature | Time |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf)₂, K₃PO₄ | 85°C | 16 h |

| Boc Deprotection | HCl/dioxane | 25°C | 2 h |

| Sulfonylation | Et₃N, CH₂Cl₂ | 0–25°C | 4 h |

化学反応の分析

4. 科学研究の応用

3,3,3-トリフルオロ-N-[4-[3-[2-[[(3S)-ピペリジン-3-イル]アミノ]ピリミジン-4-イル]ピリジン-2-イル]オキシナフタレン-1-イル]プロパン-1-スルホンアミド: は、以下を含む幅広い科学研究の応用を持っています。

化学: この化合物は、複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: 酵素阻害と受容体結合を含む、その潜在的な生物活性が研究されています。

医学: この化合物は、特に癌や神経疾患などの治療におけるその潜在的な治療的応用について調査されています。

工業: 高度な材料の開発や特殊化学品における成分として使用されます。

科学的研究の応用

Key Structural Features

| Feature | Description |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |

| Piperidine Ring | Contributes to receptor binding characteristics |

| Sulfonamide Group | Often associated with antimicrobial properties |

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide. The compound has shown promise in inhibiting specific cancer cell lines through various mechanisms:

- Mechanism of Action : Inhibition of the PI3K/AKT signaling pathway, which is critical for cell growth and survival in cancer cells.

- Case Study : A study demonstrated that derivatives of this compound effectively reduced cell viability in breast and prostate cancer cell lines through apoptosis induction .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis:

- Mechanism : Compounds inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Case Study : A related study highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria .

Neurological Applications

The piperidine moiety suggests potential applications in neurology. Compounds with similar structures have been explored for their effects on neurotransmitter systems:

- Mechanism : Modulation of dopamine and serotonin receptors.

- Case Study : Research has shown that piperidine derivatives can exhibit antidepressant-like effects in animal models .

Comprehensive Data Table

The following table summarizes key research findings related to the applications of 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide.

作用機序

6. 類似の化合物との比較

3,3,3-トリフルオロ-N-[4-[3-[2-[[(3S)-ピペリジン-3-イル]アミノ]ピリミジン-4-イル]ピリジン-2-イル]オキシナフタレン-1-イル]プロパン-1-スルホンアミド: は、その独自性を強調するために、類似の化合物と比較できます。

-

類似の化合物

- 3,3,3-トリフルオロ-2-(トリフルオロメチル)プロピオン酸

- 3,3,3-トリフルオロ-DL-アラニン

- エレキサカフトール

-

独自性: : 1つの分子にトリフルオロメチル基、ピペリジン環、スルホンアミド基が存在することにより、この化合物に独自の化学的および生物学的特性が与えられます。さまざまな化学反応を起こす能力と潜在的な治療的応用により、他の類似の化合物とは異なります。

類似化合物との比較

Structural Analogues and Key Features

The following table summarizes compounds with overlapping structural motifs:

Functional and Pharmacological Insights

Sulfonamide Core: The target compound shares the sulfonamide group with 2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)... and 3-chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide . Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. However, substitutions on the aromatic rings (e.g., trifluoromethyl vs. chloro) modulate solubility and target affinity.

Piperidine/Piperazine Derivatives :

- The (S)-piperidinyl group in the target compound contrasts with the piperazine in 3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)... . Piperazine derivatives often enhance metabolic stability, while piperidine rings may influence stereoselective binding.

Heterocyclic Systems: The pyrimidine-pyridine scaffold in the target compound is structurally analogous to the pyrido-pyrimidinone system in N-(2,4-difluoro-3-{2-[(3-hydroxypropyl)amino]-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl}phenyl)propane-1-sulfonamide . Such systems are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.

Trifluoromethyl Groups :

- The trifluoromethyl group in the target compound is shared with 3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)... . This group enhances lipophilicity and metabolic resistance, though its placement on a naphthalene ring (in the target) versus a phenyl ring (in ) may alter steric interactions.

生物活性

3,3,3-Trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide is a complex organofluorine compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 572.6 g/mol. Its structure features a trifluoromethyl group, a piperidine ring, and a sulfonamide moiety, which contribute to its unique biological properties and interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 572.6 g/mol |

| IUPAC Name | 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide |

| CAS Number | 1604381-69-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for cancer therapy .

Receptor Modulation : It can also modulate various receptors on cell surfaces, influencing downstream signaling pathways critical for cell survival and proliferation.

Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of target cells.

Biological Activity Studies

Research has indicated that 3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide exhibits notable activity against several cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting tumor growth at nanomolar concentrations.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study reported that the compound significantly inhibited the growth of human tumor xenografts in nude mice models at well-tolerated doses. This suggests its potential as an anti-cancer agent targeting specific kinases involved in tumor progression .

- Selectivity for Kinases : The compound has shown selectivity for protein kinase B (PKB), which is frequently overexpressed in various cancers such as prostate and breast cancer. Its selective inhibition of PKB could provide a therapeutic advantage by minimizing off-target effects associated with broader kinase inhibitors .

Synthesis Pathways

The synthesis of this compound involves multiple steps:

- Formation of the Piperidine Intermediate : This step typically involves reacting suitable starting materials with piperidine under controlled conditions.

- Introduction of Pyrimidine and Pyridine Rings : Subsequent coupling reactions introduce the pyrimidine and pyridine moieties using palladium catalysts to facilitate carbon-nitrogen bond formation.

These synthetic routes are crucial for optimizing yield and purity while ensuring the desired biological activity is retained.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。